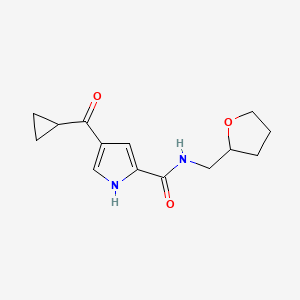

![molecular formula C15H17N3OS B3037176 [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone CAS No. 460993-41-3](/img/structure/B3037176.png)

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone

Descripción general

Descripción

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . These compounds are structurally modified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . They are used in medicinal chemistry and have various biological activities .

Synthesis Analysis

The synthesis of these compounds is achieved through a multi-step procedure . Various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc. have been used .

Molecular Structure Analysis

The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Chemical Reactions Analysis

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . A large number of SAR studies have been conducted to increase the biological activity of isothiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Antimicrobial Activity : A study conducted by Patel, Agravat, and Shaikh (2011) synthesized derivatives related to 4-(1,3-Benzothiazol-2-yl)piperazin-1-yl-cyclopropylmethanone and evaluated their antimicrobial activity. They reported variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis and Antimicrobial Studies : Another research by Patel and Agravat (2009) involved synthesizing new pyridine derivatives linked to benzothiazoles and piperazines, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).

Green Synthesis and Structural Analysis

- Eco-friendly Microwave Assisted Synthesis : Said et al. (2020) reported an efficient, eco-friendly microwave-assisted synthesis of a compound structurally similar to 4-(1,3-Benzothiazol-2-yl)piperazin-1-yl-cyclopropylmethanone. They highlighted the accelerated reactions and comprehensive characterization of the new design (Said et al., 2020).

Anticancer and Anti-inflammatory Activities

Anticancer and Anti-inflammatory Activity : Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, showing significant in-vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Anticancer Evaluation : In another study, compounds with a structure similar to 4-(1,3-Benzothiazol-2-yl)piperazin-1-yl-cyclopropylmethanone were synthesized and evaluated for antiproliferative activity against human tumor-derived cell lines. They identified potent analogs showing remarkable effects on specific cancer cell lines (Al-Soud et al., 2010).

Anti-mycobacterial and Antituberculosis Studies

Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their study revealed compounds with low cytotoxicity and significant anti-mycobacterial potential (Pancholia et al., 2016).

Antituberculosis Studies : A study by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and evaluated them for antituberculosis activity. Some compounds showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit inhibitory activity againstMycobacterium tuberculosis and acetylcholinesterase (AChE) . These targets play crucial roles in the pathogenesis of tuberculosis and Alzheimer’s disease, respectively.

Mode of Action

Benzothiazole derivatives have been reported to exhibit inhibitory activity against mycobacterium tuberculosis and acetylcholinesterase (AChE) . The inhibition of these targets can lead to the suppression of the bacterial growth and the enhancement of cholinergic neurotransmission, respectively.

Biochemical Pathways

The inhibition of mycobacterium tuberculosis and acetylcholinesterase suggests that the compound may affect thebacterial cell wall synthesis and cholinergic neurotransmission pathways .

Pharmacokinetics

Benzothiazole derivatives have been reported to have promising pharmacokinetic properties

Result of Action

The reported inhibitory activity against mycobacterium tuberculosis and acetylcholinesterase suggests that the compound may lead to thesuppression of bacterial growth and the enhancement of cholinergic neurotransmission .

Action Environment

The synthesis of benzothiazole derivatives has been reported to be carried out under optimized conditions , suggesting that the reaction environment may influence the properties of the compound.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . The compound binds to the active site of AChE, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders such as Alzheimer’s disease .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been observed to enhance synaptic transmission by increasing acetylcholine levels . Additionally, it influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in various cellular functions such as gene expression and metabolism . The compound also exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission. Additionally, the compound interacts with other biomolecules, such as protein kinases, altering their activity and affecting downstream signaling pathways . These interactions contribute to its therapeutic potential in neurological and oncological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, its inhibitory effects on acetylcholinesterase and other enzymes remain consistent over time, indicating sustained activity . Long-term exposure to the compound in cell culture models has shown no significant adverse effects on cellular function, suggesting its potential for chronic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase activity, leading to improved cognitive function in animal models of Alzheimer’s disease . At high doses, it can cause toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion via the urine . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by neuronal cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it accumulates in the cytoplasm and can cross the blood-brain barrier, making it effective for central nervous system applications .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and the endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The localization of the compound within these organelles is crucial for its activity, as it allows it to interact with its target enzymes and proteins effectively .

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAHMOZXORQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201303 | |

| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460993-41-3 | |

| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460993-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)

![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate](/img/structure/B3037098.png)

![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)

![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)

![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)

![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)